molecular formula C6H8F2O2 B1644887 Ethyl (2E)-4,4-difluorobut-2-enoate CAS No. 1992-97-8

Ethyl (2E)-4,4-difluorobut-2-enoate

Cat. No.: B1644887
CAS No.: 1992-97-8
M. Wt: 150.12 g/mol
InChI Key: WACKTOQGRVMXIO-UHFFFAOYSA-N
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Description

Ethyl (2E)-4,4-difluorobut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-4,4-difluorobut-2-enoate can be synthesized through the reaction of ethyl 2-bromo-2,2-difluoroacetate with olefins using a photocatalyst such as fluorescein under mild conditions . This method involves the removal of a bromine anion and the generation of an α-ester radical, which then reacts with the olefin to form the desired ester.

Industrial Production Methods

In industrial settings, esters like this compound are often produced through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . This method is widely used due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2E)-4,4-difluorobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2E)-4,4-difluorobut-2-enoate involves its interaction with various molecular targets and pathways. For example, in elimination reactions, the compound can undergo a bimolecular elimination (E2) mechanism, where a base removes a proton from the substrate, leading to the formation of a double bond and the departure of a leaving group . This reaction is stereospecific and depends on the concentration of both the substrate and the base.

Comparison with Similar Compounds

Ethyl (2E)-4,4-difluorobut-2-enoate can be compared with other esters and alkenes:

These compounds share some similarities in their chemical structure and properties but differ in their specific functional groups and applications.

Properties

CAS No.

1992-97-8

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

ethyl 4,4-difluorobut-2-enoate

InChI

InChI=1S/C6H8F2O2/c1-2-10-6(9)4-3-5(7)8/h3-5H,2H2,1H3

InChI Key

WACKTOQGRVMXIO-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(F)F

SMILES

CCOC(=O)C=CC(F)F

Canonical SMILES

CCOC(=O)C=CC(F)F

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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